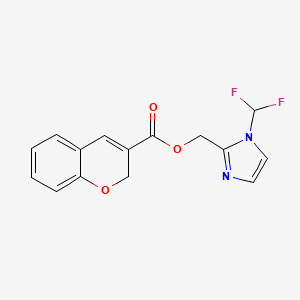
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate is a chiral epoxide compound widely used as an intermediate in organic synthesis. This compound is valuable due to its ability to introduce chirality into molecules, making it a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
準備方法
Synthetic Routes and Reaction Conditions
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate can be synthesized through a chemo-enzymatic pathway starting from levoglucosenone, a biobased chiral compound obtained from the flash pyrolysis of acidified cellulose . The synthetic route involves several key steps:
Palladium-catalyzed hydrogenation: of levoglucosenone to produce a saturated derivative.
Baeyer-Villiger oxidation: using hydrogen peroxide and lipase (e.g., Candida antarctica lipase B) to form the corresponding ester.
Tosylation: followed by treatment with sodium ethoxide or methoxide to yield the final epoxide.
Industrial Production Methods
Industrial production of this compound typically follows similar chemo-enzymatic pathways, emphasizing green chemistry principles to minimize environmental impact. The use of biocatalysts and renewable starting materials like levoglucosenone ensures a sustainable and efficient production process .
化学反応の分析
Types of Reactions
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Epoxides: Produced through nucleophilic substitution reactions.
科学的研究の応用
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate has diverse applications in scientific research:
作用機序
The mechanism of action of methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate involves its ability to act as a chiral epoxide, facilitating the formation of chiral centers in target molecules. The compound interacts with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the epoxide ring opens to form new bonds with nucleophiles, introducing chirality into the resulting products .
類似化合物との比較
Similar Compounds
Ethyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl ®-2,2-dimethyl-3-(oxiran-2-yl)propanoate: The enantiomer of the compound, with opposite chirality.
Methyl (S)-3-(oxiran-2-yl)propanoate: Lacks the additional methyl groups on the propanoate chain.
Uniqueness
Methyl (S)-2,2-dimethyl-3-(oxiran-2-yl)propanoate is unique due to its specific chiral configuration and the presence of two methyl groups on the propanoate chain. These structural features enhance its reactivity and selectivity in various chemical reactions, making it a valuable intermediate in the synthesis of complex chiral molecules .
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
methyl 2,2-dimethyl-3-[(2S)-oxiran-2-yl]propanoate |
InChI |
InChI=1S/C8H14O3/c1-8(2,7(9)10-3)4-6-5-11-6/h6H,4-5H2,1-3H3/t6-/m0/s1 |
InChIキー |
LBXCZLOWZLSKBJ-LURJTMIESA-N |
異性体SMILES |
CC(C)(C[C@H]1CO1)C(=O)OC |
正規SMILES |
CC(C)(CC1CO1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12933830.png)
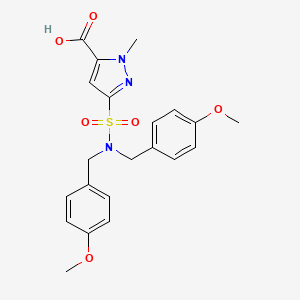
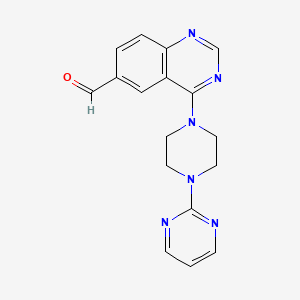
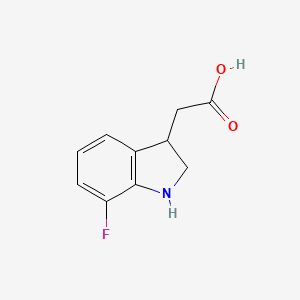
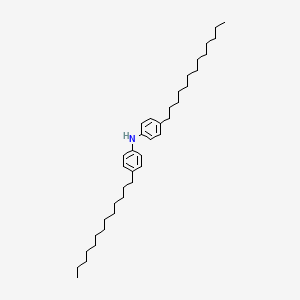
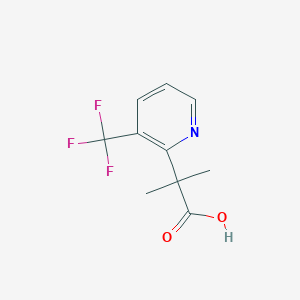
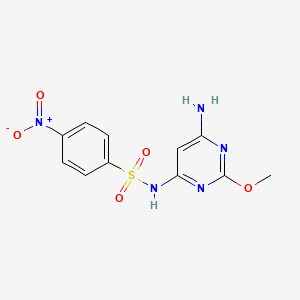
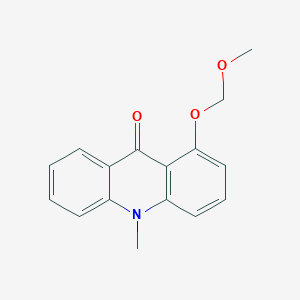
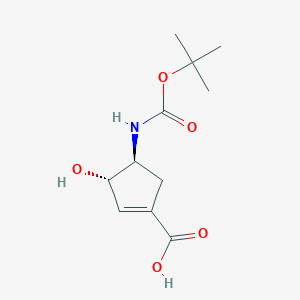

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
